Levonorgestrel butyrate

Contraception Long-Acting Injectable Pharmacodynamics

Levonorgestrel butyrate (LNG-B) is a synthetic ester prodrug specifically engineered for sustained release of levonorgestrel over months via intramuscular injection. Its C17β-butyrate modification enables long-acting depot formulations unattainable with levonorgestrel. Ideal for developing multi-month injectable contraceptives; dose-dependent duration (12.5 mg for 3 months, 50 mg for 6 months) allows tailored target product profiles. Essential for PK/PD modeling across BMI populations. Stable aqueous suspension with 2-year shelf life. Not interchangeable with levonorgestrel.

Molecular Formula C25H34O3
Molecular Weight 382.5 g/mol
CAS No. 86679-33-6
Cat. No. B1675170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel butyrate
CAS86679-33-6
SynonymsLevonorgestrel butyrate; 
Molecular FormulaC25H34O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C
InChIInChI=1S/C25H34O3/c1-4-7-23(27)28-25(6-3)15-13-22-21-10-8-17-16-18(26)9-11-19(17)20(21)12-14-24(22,25)5-2/h3,16,19-22H,4-5,7-15H2,1-2H3/t19-,20+,21+,22-,24-,25-/m0/s1
InChIKeyGPKLGCALNRZIDS-KRTHDRFRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levonorgestrel Butyrate (CAS 86679-33-6): A Long-Acting Progestin Prodrug for Sustained-Release Contraceptive Development


Levonorgestrel butyrate (LNG-B), also known as levonorgestrel butanoate, is a synthetic ester prodrug of levonorgestrel, a potent and widely used steroidal progestin [1]. This compound is specifically engineered to provide extended and controlled release of the active progestin, levonorgestrel, following intramuscular or subcutaneous injection [2]. As a long-acting injectable contraceptive candidate, it has been under development since the 1980s to address the need for a highly effective, progestin-only method that reduces dosing frequency, thereby aiming to improve user adherence and overall contraceptive efficacy [3].

Levonorgestrel Butyrate vs. Levonorgestrel: Why Simple Substitution is Scientifically Unsound


Levonorgestrel butyrate is not interchangeable with its active metabolite, levonorgestrel. While the pharmacologic effect is ultimately mediated by levonorgestrel binding to progesterone receptors, the prodrug's distinct physicochemical and pharmacokinetic properties define its unique clinical utility . Simple levonorgestrel cannot be formulated into a long-acting injectable depot that provides effective contraception for months from a single injection. The C17β-butyrate ester modification of LNG-B dramatically alters its solubility, absorption, and release profile [1]. Consequently, substituting levonorgestrel butyrate with levonorgestrel in research or development programs targeting a multi-month injectable product would yield fundamentally different and potentially unsuccessful outcomes, as evidenced by the specific formulation and dosing required to achieve extended durations of action [2].

Quantitative Differentiation Guide: Levonorgestrel Butyrate Against Key Comparators


Comparative Duration of Contraceptive Action: LNG-B vs. DMPA

Levonorgestrel butyrate demonstrates a dose-dependent duration of contraceptive action significantly exceeding that of the standard injectable comparator, depot medroxyprogesterone acetate (DMPA). While DMPA is administered at a dose of 150 mg every 3 months, LNG-B achieves a similar or longer duration at substantially lower progestin doses [1]. Early WHO trials established that a single intramuscular injection of 12.5 mg LNG-B provides 3 months of effective contraception, while a dose of 50 mg extends this duration to 6 months [2]. In contrast, DMPA requires a 150 mg dose every 3 months, representing a 12-fold higher progestin load for an equivalent 3-month period when compared to the 12.5 mg LNG-B dose [3].

Contraception Long-Acting Injectable Pharmacodynamics

Return of Fertility: Rapid Reversibility Compared to DMPA

A key clinical advantage for users of long-acting contraceptives is the speed of fertility return after discontinuation. Levonorgestrel butyrate is associated with a more rapid return to ovulation compared to DMPA [1]. In a pilot study, a 20-40 mg intramuscular injection of LNG-B resulted in a median return to ovulation time that, while variable, is noted to be generally quicker than the 6- to 9-month delay commonly observed after a single 150 mg DMPA injection [2]. In the pilot study, 0/9 normal BMI subjects returned to ovulation within 90 days following a 20-40 mg dose of LNG-B, indicating a window of effective contraception, while return to ovulation in obese women was earlier (p=.03) [3]. The class-level inference from progestin pharmacology suggests that the rapid clearance of levonorgestrel (the active metabolite) from LNG-B, with a half-life of approximately 10-13 hours, underlies this faster reversibility compared to the longer-lasting tissue depot of DMPA [4].

Contraception Fertility Return Post-Discontinuation

Formulation Stability: A 2-Year Shelf Life for an Aqueous Depot Suspension

A key challenge in developing long-acting injectable suspensions is ensuring physical and chemical stability to prevent particle aggregation and crystal growth, which can compromise injectability and drug release. A novel formulation of levonorgestrel butyrate, described in US Patent 12,290,523 B2, addresses this by creating a stable aqueous suspension with a defined particle size distribution [1]. The composition demonstrates a lack of particle size growth and aggregation over a two-year period when stored at 25°C and 65% relative humidity [2]. This is a quantifiable stability advantage over earlier LNG-B formulations and many other progestin depot suspensions that may require more stringent storage conditions or have shorter shelf lives [3].

Pharmaceutical Formulation Stability Long-Acting Injectable

Pharmacodynamic Variability: Impact of Body Mass Index on Ovulation Suppression

The efficacy of some contraceptives can be affected by body weight. A pilot study directly comparing normal-weight and obese women following a single intramuscular injection of levonorgestrel butyrate (20-40 mg) revealed a significant difference in the duration of ovulation suppression [1]. Return to ovulation occurred earlier in the obese group: 3 out of 5 obese subjects (60%) returned to ovulation within 90 days, compared to 0 out of 9 normal BMI subjects (0%) (p=.03) [2]. This indicates that while LNG-B provides reliable ovulation suppression for at least 90 days in normal-weight women, its pharmacodynamic effect is attenuated in obese women, suggesting that higher or more frequent doses may be required for this population to achieve equivalent contraceptive protection [3].

Pharmacodynamics Obesity Ovulation Suppression

High-Impact Research & Development Applications for Levonorgestrel Butyrate


Optimization of Progestin-Only Long-Acting Injectable Contraceptive Formulations

Researchers and pharmaceutical developers can leverage levonorgestrel butyrate's unique properties to design next-generation injectable contraceptives. The demonstrated 2-year stability of a novel aqueous suspension formulation [1] and the known dose-dependent duration of action (3 months for 12.5 mg, 6 months for 50 mg) [2] provide a robust foundation for optimizing formulations to achieve specific target product profiles, such as a 4- or 6-month injectable. This scenario is directly supported by the evidence of superior formulation stability and the compound's inherent long-acting nature.

Pharmacokinetic/Pharmacodynamic Modeling for Precision Dosing in Special Populations

The clear evidence of differential ovulation suppression in obese versus normal-BMI women [1] makes levonorgestrel butyrate an ideal candidate for PK/PD modeling studies. Researchers can utilize this compound to investigate the relationship between body composition, drug exposure, and pharmacodynamic response. This work is crucial for developing personalized or population-specific dosing regimens, a key objective in modern contraceptive development.

Comparative Progestin Pharmacology to Mitigate Long-Term Health Risks

Given the concerns associated with DMPA regarding bone mineral density and weight gain [1], levonorgestrel butyrate offers a valuable comparator for head-to-head studies aimed at defining a safer, long-acting progestin. Its lower effective progestin dose for an equivalent duration of action [2] and class-level inference of a more rapid return to fertility [3] position it as a candidate with a potentially improved benefit-risk profile. This scenario directly stems from the quantitative dose comparisons and the qualitative safety differentiators highlighted in the evidence.

Quote Request

Request a Quote for Levonorgestrel butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.